REACTION_CXSMILES
|
C(C1C=CC(C2OC(C=O)=CC=2)=CC=1)(=O)C.[C:17]([C:20]1[CH:25]=[CH:24][C:23]([C:26]2[O:30][C:29]([C:31]#[N:32])=[CH:28][CH:27]=2)=[CH:22][CH:21]=1)(=[O:19])[CH3:18].Cl.NO.O>C(O)C.CN(C)C=O>[C:17]([C:20]1[CH:21]=[CH:22][C:23]([C:26]2[O:30][C:29]([C:31]#[N:32])=[CH:28][CH:27]=2)=[CH:24][CH:25]=1)(=[O:19])[CH3:18] |f:0.1,2.3|
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Name
|
5-(p-Acetylphenyl)-2-furonitrile 5-(p-Acetylphenyl)-2-furaldehyde
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Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)C1=CC=C(O1)C=O.C(C)(=O)C1=CC=C(C=C1)C1=CC=C(O1)C#N
|
Name
|
|
Quantity
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2.8 L
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by warming on a steam bath
|
Type
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TEMPERATURE
|
Details
|
The slightly cloudy brown solution was cooled down to 35°
|
Type
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STIRRING
|
Details
|
to stir at ambient temperature for 53/4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
CUSTOM
|
Details
|
Light brown solid separated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
More solid separated from the filtrate
|
Type
|
CUSTOM
|
Details
|
was also collected
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
CUSTOM
|
Details
|
The brown solid was collected
|
Type
|
WASH
|
Details
|
washed well with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 37.5 g of crude material
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 1.1 l of methylcyclohexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)C1=CC=C(O1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 52.5% | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |